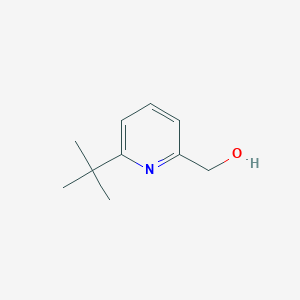
(6-Tert-butylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Tert-butylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol It is characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Tert-butylpyridin-2-yl)methanol typically involves the reaction of 6-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Tert-butylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (6-Tert-butylpyridin-2-yl)carboxylic acid.
Reduction: (6-Tert-butylpyridin-2-yl)methane.
Substitution: Depending on the nucleophile, various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
(6-Tert-butylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-Tert-butylpyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinemethanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
6-Tert-butylpyridine:
Uniqueness
(6-Tert-butylpyridin-2-yl)methanol is unique due to the combination of the tert-butyl and hydroxymethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(6-tert-butylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
ZTOVDWLNTBSBLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















